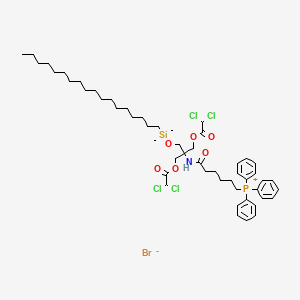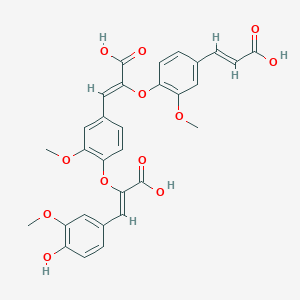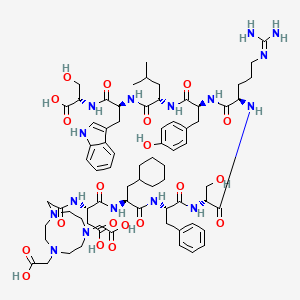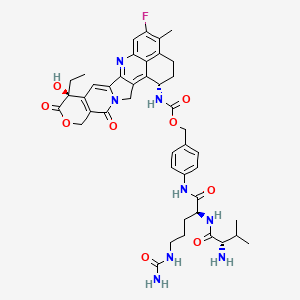
Mito-SilylDCA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mito-SilylDCA is a compound designed to inhibit pyruvate dehydrogenase kinase 1 (PDK1) within the mitochondrial network. It combines several dichloroacetate (DCA) molecules, a thiamine pyrophosphate (TPP) moiety for targeting, a polyethylene glycol linker, and a silyl group. This unique structure allows it to effectively inhibit PDK1, which plays a crucial role in regulating the pyruvate dehydrogenase complex (PDC) and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mito-SilylDCA involves several key steps:
Formation of the TPP Moiety: The thiamine pyrophosphate moiety is synthesized through the phosphorylation of thiamine.
Attachment of DCA Groups: Dichloroacetate groups are attached to the TPP moiety using esterification reactions.
Polyethylene Glycol Linker Addition: A polyethylene glycol linker is introduced to enhance solubility and bioavailability.
Incorporation of the Silyl Group: The final step involves the addition of a silyl group to improve the compound’s stability and mitochondrial targeting.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated synthesis equipment, and ensuring compliance with regulatory standards for pharmaceutical production.
化学反応の分析
Types of Reactions
Mito-SilylDCA undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the DCA groups, potentially altering the compound’s inhibitory activity.
Substitution: Substitution reactions can occur at the silyl group or the DCA moieties, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with modified biological activity.
科学的研究の応用
Mito-SilylDCA has a wide range of scientific research applications:
Chemistry: It is used to study mitochondrial metabolism and the regulation of the pyruvate dehydrogenase complex.
Biology: Researchers use it to investigate cellular energy metabolism and the role of PDK1 in various biological processes.
Medicine: this compound is explored for its potential therapeutic applications in diseases characterized by metabolic dysregulation, such as cancer and metabolic disorders.
Industry: The compound is used in the development of new drugs targeting mitochondrial functions and metabolic pathways.
作用機序
Mito-SilylDCA exerts its effects by inhibiting PDK1, which in turn activates the pyruvate dehydrogenase complex. This activation leads to increased conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration and energy production. The TPP moiety ensures targeted delivery to the mitochondria, while the DCA groups provide effective inhibition of PDK1 .
類似化合物との比較
Similar Compounds
Dichloroacetate (DCA): A simpler form of Mito-SilylDCA, used for similar purposes but without the enhanced targeting and stability features.
Thiamine Pyrophosphate (TPP): Used independently for its role in mitochondrial metabolism but lacks the inhibitory properties of this compound.
Polyethylene Glycol (PEG) Conjugates: Used to improve solubility and bioavailability of various drugs, similar to the PEG linker in this compound.
Uniqueness
This compound is unique due to its combination of DCA, TPP, PEG linker, and silyl group, which together provide targeted, stable, and effective inhibition of PDK1 within the mitochondrial network. This makes it a powerful tool for studying and potentially treating metabolic diseases .
特性
分子式 |
C52H77BrCl4NO6PSi |
|---|---|
分子量 |
1092.9 g/mol |
IUPAC名 |
[6-[[1-(2,2-dichloroacetyl)oxy-2-[(2,2-dichloroacetyl)oxymethyl]-3-[dimethyl(octadecyl)silyl]oxypropan-2-yl]amino]-6-oxohexyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C52H76Cl4NO6PSi.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-40-65(2,3)63-43-52(41-61-50(59)48(53)54,42-62-51(60)49(55)56)57-47(58)38-29-22-30-39-64(44-32-23-19-24-33-44,45-34-25-20-26-35-45)46-36-27-21-28-37-46;/h19-21,23-28,32-37,48-49H,4-18,22,29-31,38-43H2,1-3H3;1H |
InChIキー |
XYLMVLJHVIWPSJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCC(COC(=O)C(Cl)Cl)(COC(=O)C(Cl)Cl)NC(=O)CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-amino-4-methylpentyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]hexanamide](/img/structure/B12388341.png)

![(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-2,3,3,4,4-pentadeuteriopentanedioic acid](/img/structure/B12388349.png)

![(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B12388362.png)



